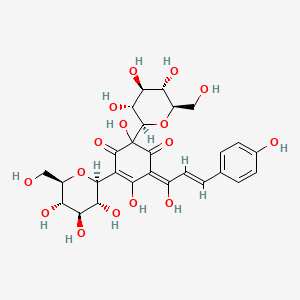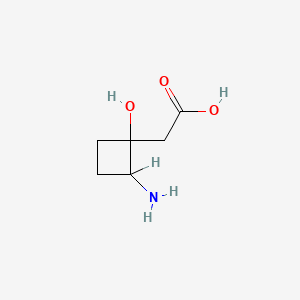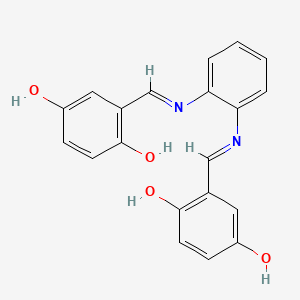
4-Keto 13-cis-Retinoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Keto 13-cis-Retinoic Acid is a derivative of retinoic acid, which is a metabolite of vitamin A Retinoic acids play a crucial role in cellular differentiation and organ development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Keto 13-cis-Retinoic Acid typically involves the oxidation of 13-cis-Retinoic Acid. Common reagents used in this process include oxidizing agents like potassium permanganate or chromium trioxide. The reaction is usually carried out under controlled conditions to ensure the selective oxidation of the retinoic acid to its 4-keto derivative .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale oxidation processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow oxidation and catalytic oxidation are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Keto 13-cis-Retinoic Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it back to 13-cis-Retinoic Acid or other less oxidized forms.
Substitution: Substitution reactions can occur at the keto group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: More oxidized retinoic acid derivatives.
Reduction: 13-cis-Retinoic Acid.
Substitution: Various substituted retinoic acid derivatives.
Scientific Research Applications
4-Keto 13-cis-Retinoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular differentiation and development.
Medicine: Investigated for its potential use in treating various cancers and skin conditions.
Industry: Used in the production of cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Keto 13-cis-Retinoic Acid involves its interaction with nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding to these receptors, it modulates gene expression, leading to various biological effects. This compound is known to influence cell differentiation, proliferation, and apoptosis through these pathways .
Comparison with Similar Compounds
13-cis-Retinoic Acid: A precursor to 4-Keto 13-cis-Retinoic Acid, used in acne treatment.
All-trans-Retinoic Acid: Another retinoic acid derivative with similar biological activities.
9-cis-Retinoic Acid: Known for its role in cellular differentiation and development.
Uniqueness: this compound is unique due to its specific oxidation state, which imparts distinct chemical and biological properties. Its ability to selectively modulate gene expression through specific nuclear receptors makes it a valuable compound in research and therapeutic applications .
Properties
IUPAC Name |
3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCUJPCCTQNTJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
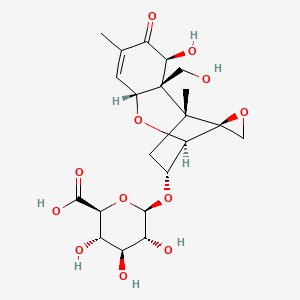

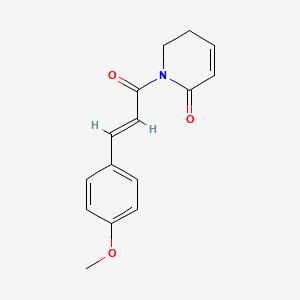
![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)
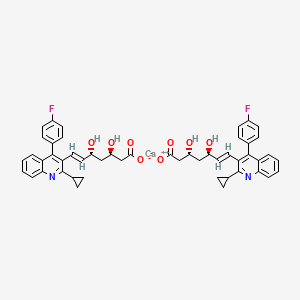
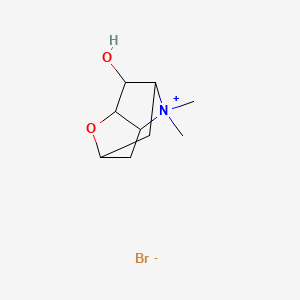
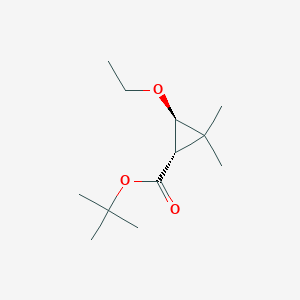
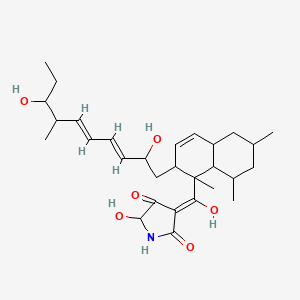
![Oxiranecarboxaldehyde, 3-(3-pentenyl)-, [2R-[2alpha,3beta(E)]]- (9CI)](/img/new.no-structure.jpg)
